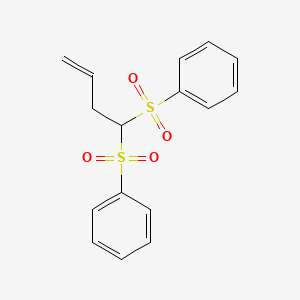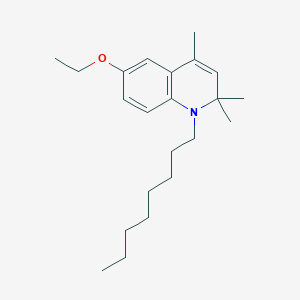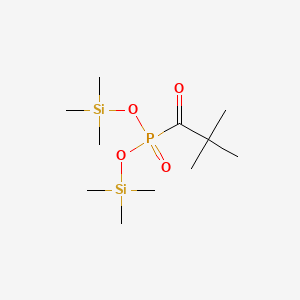
Bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a 2,2-dimethylpropanoyl moiety and two trimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate typically involves the reaction of a phosphonate ester with trimethylsilyl reagents. One common method is the McKenna reaction, which uses bromotrimethylsilane (BTMS) to transform dialkyl phosphonate esters into bis(trimethylsilyl) esters . The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale McKenna reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form the corresponding phosphonic acid.
Oxidation and Reduction: The phosphonate group can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Bromotrimethylsilane (BTMS): Used in the McKenna reaction for the synthesis of bis(trimethylsilyl) esters.
Hydrolytic Agents: Water or aqueous acids can be used for hydrolysis reactions.
Oxidizing and Reducing Agents: Various agents can be employed depending on the desired transformation.
Major Products Formed
Phosphonic Acids: Hydrolysis of this compound yields phosphonic acids.
Substituted Phosphonates: Substitution reactions can produce a variety of substituted phosphonates with different functional groups.
科学的研究の応用
Bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonic acids and esters.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate involves its ability to participate in various chemical reactions due to the presence of the phosphonate group. The trimethylsilyl groups enhance the compound’s stability and reactivity by protecting the phosphonate moiety. The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformations.
類似化合物との比較
Similar Compounds
Bis(trimethylsilyl) phosphite: Another organophosphorus compound with similar reactivity but different applications.
Phosphoric acid, bis(trimethylsilyl) 2,3-bis(trimethylsilyl)oxypropyl ester: A related compound with multiple trimethylsilyl groups and similar chemical properties.
Uniqueness
Bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate is unique due to its specific structure, which combines a 2,2-dimethylpropanoyl moiety with a phosphonate group and trimethylsilyl groups. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
108584-93-6 |
|---|---|
分子式 |
C11H27O4PSi2 |
分子量 |
310.47 g/mol |
IUPAC名 |
1-bis(trimethylsilyloxy)phosphoryl-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H27O4PSi2/c1-11(2,3)10(12)16(13,14-17(4,5)6)15-18(7,8)9/h1-9H3 |
InChIキー |
XQERYQPSCPQMAI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


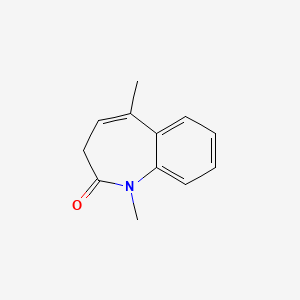
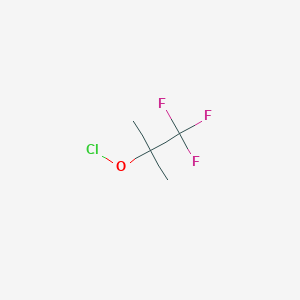
![1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14324652.png)
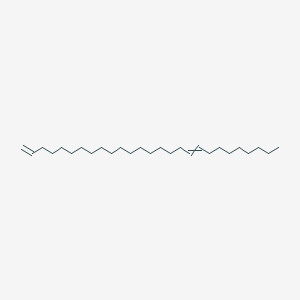
![4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile](/img/structure/B14324659.png)
![6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14324662.png)
![Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-](/img/structure/B14324668.png)
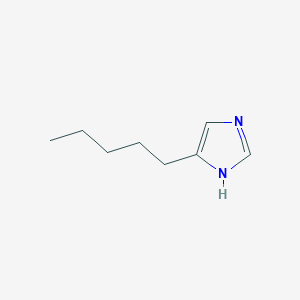
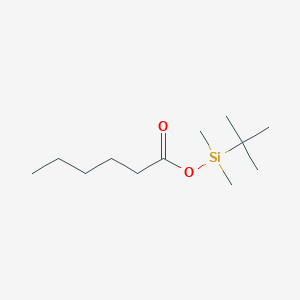
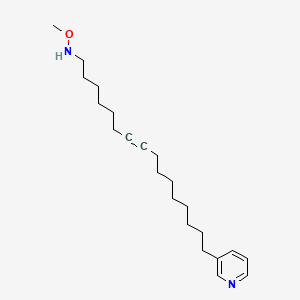
![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)

